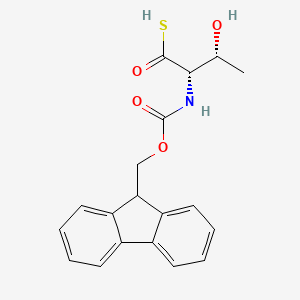
3-Chloro-6-iodo-2-nitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-6-iodo-2-nitrophenol is an organic compound with the molecular formula C6H3ClINO3 It is a halogenated phenol derivative, characterized by the presence of chlorine, iodine, and nitro functional groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-iodo-2-nitrophenol typically involves multi-step reactions starting from readily available phenol derivatives. One common synthetic route includes:
Nitration: Phenol is first nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the ortho or para position.
Halogenation: The nitrated phenol is then subjected to halogenation. Chlorination can be achieved using chlorine gas or sodium hypochlorite, while iodination can be performed using iodine and an oxidizing agent such as hydrogen peroxide or sodium iodate.
Purification: The final product is purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the precision of reagent addition and temperature control, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-6-iodo-2-nitrophenol can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Oxidation Reactions: The phenolic hydroxyl group can be oxidized to a quinone derivative using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solution.
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in acidic or neutral medium, or chromium trioxide in acetic acid.
Major Products
Substitution: Depending on the nucleophile, products can include various substituted phenols.
Reduction: 3-Chloro-6-iodo-2-aminophenol.
Oxidation: Quinone derivatives of the original phenol.
Aplicaciones Científicas De Investigación
3-Chloro-6-iodo-2-nitrophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its halogenated structure makes it a useful starting material for cross-coupling reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties due to the presence of halogens and nitro groups.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The biological activity of 3-Chloro-6-iodo-2-nitrophenol is primarily due to its ability to interact with cellular components. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular structures. The halogen atoms can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. These interactions can disrupt cellular processes, leading to antimicrobial effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-2-nitrophenol: Lacks the iodine atom, making it less lipophilic and potentially less biologically active.
6-Iodo-2-nitrophenol: Lacks the chlorine atom, which may alter its reactivity and biological properties.
2,4-Dinitrophenol: Contains two nitro groups, significantly increasing its reactivity and toxicity.
Uniqueness
3-Chloro-6-iodo-2-nitrophenol is unique due to the combination of chlorine, iodine, and nitro groups on a single phenol ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C6H3ClINO3 |
|---|---|
Peso molecular |
299.45 g/mol |
Nombre IUPAC |
3-chloro-6-iodo-2-nitrophenol |
InChI |
InChI=1S/C6H3ClINO3/c7-3-1-2-4(8)6(10)5(3)9(11)12/h1-2,10H |
Clave InChI |
JTXYUXABNVTDDY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1Cl)[N+](=O)[O-])O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(Methylamino)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B12850781.png)



